tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a bromine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Acetylation: Acetic anhydride and pyridine.
Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents at the 3-position.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid.
Scientific Research Applications
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the acetyl and bromine groups.
2-Acetylindole: Lacks the tert-butyl ester and bromine groups.
3-Bromoindole: Lacks the acetyl and tert-butyl ester groups.
Uniqueness
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups attached to the indole ring. This unique structure allows for specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H16BrNO3 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
FIJFZFMBGOETJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.